molecular formula C19H19ClN4O2 B2637651 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-48-4

3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2637651
CAS No.: 2034229-48-4
M. Wt: 370.84
InChI Key: GVVIVEIGALEWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyrazine ring, and a chlorophenyl group

Preparation Methods

The synthesis of 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. Common synthetic routes include:

Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo further substitution reactions to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in the body. It may regulate neurotransmitters, which are chemical substances produced in the brain and used by brain cells to communicate . This regulation can lead to various therapeutic effects, such as improving sleep and reducing symptoms of neurological disorders.

Comparison with Similar Compounds

Similar compounds include other piperidine and pyrazine derivatives, such as:

What sets 3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in medicinal chemistry and other fields.

Properties

IUPAC Name

3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-15-4-1-3-14(11-15)6-7-18(25)24-10-2-5-16(13-24)26-19-17(12-21)22-8-9-23-19/h1,3-4,8-9,11,16H,2,5-7,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVIVEIGALEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.